molecular formula C7H7Cl2N B14834718 3-Chloro-5-(chloromethyl)-4-methylpyridine

3-Chloro-5-(chloromethyl)-4-methylpyridine

Cat. No.: B14834718
M. Wt: 176.04 g/mol
InChI Key: HCEIRBOFTRVQJK-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)-4-methylpyridine is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(chloromethyl)-4-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding different pyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

    Substitution: Formation of amines, thiols, or other substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated pyridine derivatives.

Scientific Research Applications

3-Chloro-5-(chloromethyl)-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: It is employed in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chloromethyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylpyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    5-Chloro-4-methylpyridine: The position of the chlorine atom affects its reactivity and applications.

    3-Chloro-5-methylpyridine: Similar structure but lacks the chloromethyl group, leading to different chemical properties.

Uniqueness

3-Chloro-5-(chloromethyl)-4-methylpyridine is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical compounds.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

3-chloro-5-(chloromethyl)-4-methylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,2H2,1H3

InChI Key

HCEIRBOFTRVQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1CCl)Cl

Origin of Product

United States

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